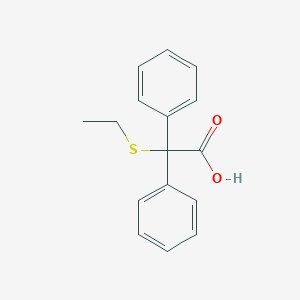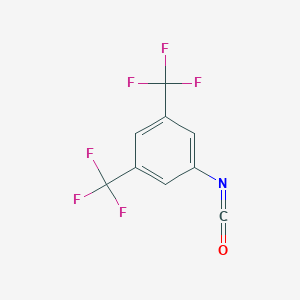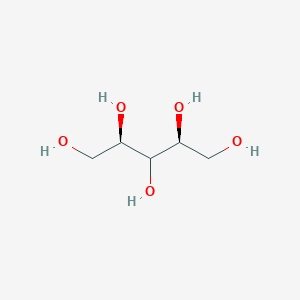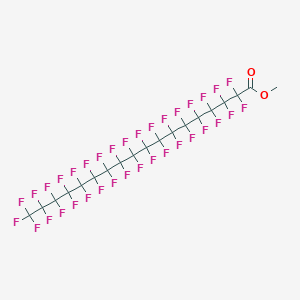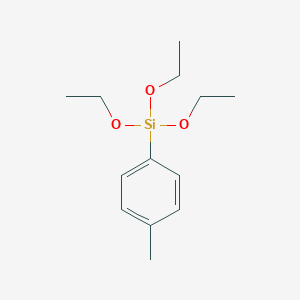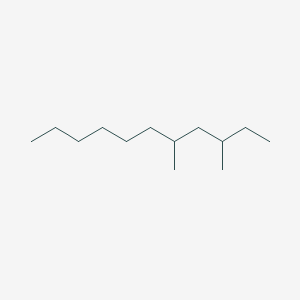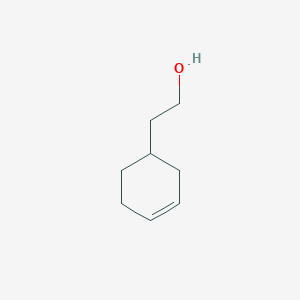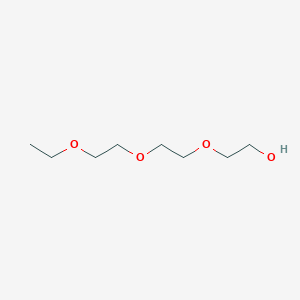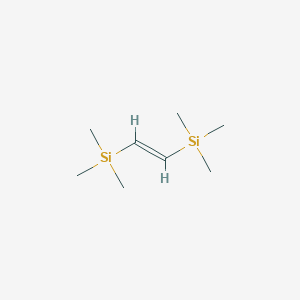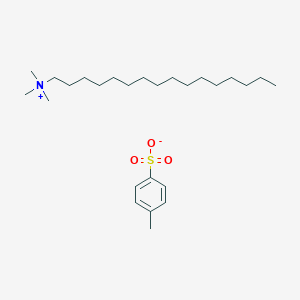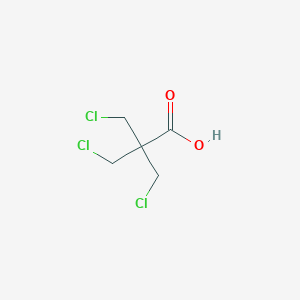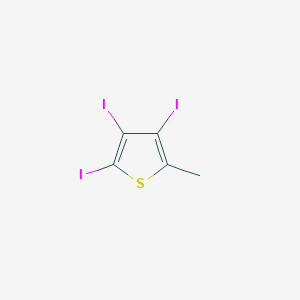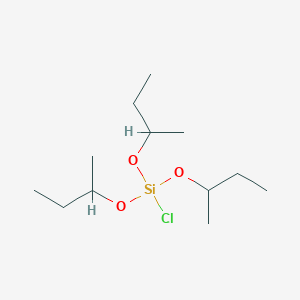
tri(butan-2-yloxy)-chlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tri(butan-2-yloxy)-chlorosilane: is a chemical compound with the molecular formula C12H27ClO3Si . It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of silane, chlorotris(1-methylpropoxy)- typically involves the reaction of silicon tetrachloride with 1-methylpropoxy alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the substitution of chlorine atoms with 1-methylpropoxy groups.
Industrial Production Methods: In an industrial setting, the production of silane, chlorotris(1-methylpropoxy)- is scaled up using large reactors where silicon tetrachloride and 1-methylpropoxy alcohol are continuously fed into the system. The reaction is maintained at a specific temperature and pressure to ensure optimal yield and purity of the product.
化学反应分析
Types of Reactions: tri(butan-2-yloxy)-chlorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of a catalyst.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various functionalized silanes.
科学研究应用
tri(butan-2-yloxy)-chlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of silane, chlorotris(1-methylpropoxy)- involves the formation of strong covalent bonds between silicon and other elements, such as oxygen or carbon. This bonding capability allows the compound to modify surfaces and enhance the properties of materials. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane bonds.
相似化合物的比较
- Silane, chlorotrimethyl-
- Silane, chlorodimethyl-
- Silane, chlorotriethoxy-
Comparison: tri(butan-2-yloxy)-chlorosilane is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other silanes. For example, the presence of 1-methylpropoxy groups offers enhanced hydrophobicity and compatibility with organic materials, making it more suitable for certain industrial applications.
属性
CAS 编号 |
18105-63-0 |
|---|---|
分子式 |
C12H27ClO3Si |
分子量 |
282.88 g/mol |
IUPAC 名称 |
tri(butan-2-yloxy)-chlorosilane |
InChI |
InChI=1S/C12H27ClO3Si/c1-7-10(4)14-17(13,15-11(5)8-2)16-12(6)9-3/h10-12H,7-9H2,1-6H3 |
InChI 键 |
OTFBCBZYTKQAAB-UHFFFAOYSA-N |
SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl |
规范 SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl |
Key on ui other cas no. |
18105-63-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


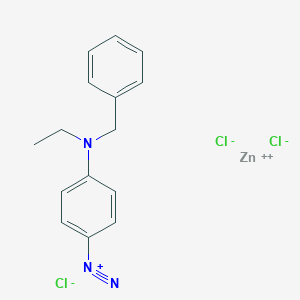
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
